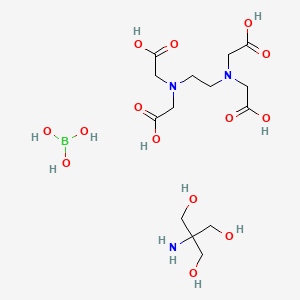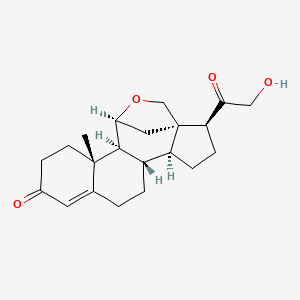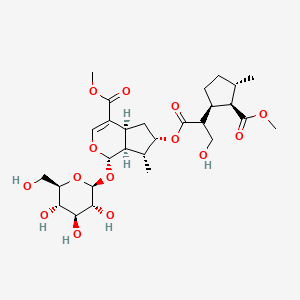
Oxazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of oxazol-5-amine derivatives involves various methodologies, including electrochemical synthesis from acetylenic amines and CO2, yielding 5-methylene-1,3-oxazolidin-2-ones with good to excellent yields under mild conditions and avoiding toxic chemicals (Feroci et al., 2005). Another approach involves the iodine-catalyzed oxidative coupling of hydrazones and amines, leading to the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles through a cascade C-H functionalization and oxidative aromatization sequence (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound derivatives often features significant regio- and diastereoselectivity, as seen in the addition of oxazol-5-one to nitrostyrenes, which occurs exclusively at the C-2 position, yielding diastereopure N,O-aminals with total regio- and diastereoselectivity (Balaguer et al., 2009).
Chemical Reactions and Properties
This compound derivatives engage in various chemical reactions, including the formation of 2,5-disubstituted oxazoles through iodine-catalyzed decarboxylative domino reactions, starting from aryl methyl ketones, β-keto esters, or styrenes, combined with α-amino acids (Xu et al., 2013). Furthermore, reactions with primary amines and CO2 have been conducted in an ionic liquid medium, showcasing a green approach for synthesizing 5-methylene-1,3-oxazolidin-2-ones (Gu et al., 2005).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. These properties are determined by the molecular structure and substituents present in the this compound derivatives. However, specific studies focusing on the detailed physical properties of this compound were not found in the selected research articles.
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity in various organic synthesis reactions. These compounds are versatile intermediates in the synthesis of heterocyclic compounds, demonstrating a wide range of chemical behaviors depending on the substituents and reaction conditions employed. For instance, palladium-catalyzed sequential C-N/C-O bond formations have been used for the synthesis of oxazole derivatives from amides and ketones, illustrating the compound's ability to form complex structures through C-H activation pathways (Zheng et al., 2014).
Scientific Research Applications
1. Inhibition of 5-Lipoxygenase for Anti-Inflammatory Applications
Oxazol-5-amine derivatives, specifically N-aryl-5-aryloxazol-2-amine, have been found effective in inhibiting 5-lipoxygenase (5-LOX), a crucial enzyme in leukotriene synthesis. This inhibition is significant for treating inflammation-related diseases, such as asthma and rheumatoid arthritis. Derivatives with specific functional groups demonstrated higher 5-LOX-inhibitory activities, indicating potential as therapeutic drugs for chronic inflammatory skin disorders (Suh, Yum, & Cho, 2015).
2. Regio- and Diastereoselective Synthesis
This compound compounds, particularly oxazol-5-one, have been used in regio- and diastereoselective synthesis. They react with nitrostyrenes, catalyzed by tertiary amines, to yield diastereopure N,O-aminals. This demonstrates their role in precise chemical synthesis, offering high selectivity in the formation of complex organic compounds (Balaguer et al., 2009).
3. Antimycobacterial Activity
This compound derivatives have shown significant antimycobacterial activity, especially against multidrug-resistant Mycobacterium tuberculosis. Specific compounds in this category have exhibited higher efficacy than traditional treatments like isoniazid, both in vitro and in vivo, suggesting their potential as novel antimycobacterial agents (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
4. Asymmetric Cycloaddition Reactions
This compound compounds are involved in asymmetric cycloaddition reactions. They have been used in organocatalytic asymmetric reactions with N-substituted maleimides, leading to biologically important chiral compounds. This highlights their role in synthesizing chiral molecules, which are significant in pharmaceuticals and materials science (Qiu et al., 2016).
5. Synthesis of Functionalized Derivatives
This compound has been used in the synthesis of a range of functionalized derivatives. Through various chemical reactions, such as Ugi reactions with ammonia, diverse 5-aminoazole compounds were created. This flexibility in creating functional derivatives emphasizes the versatility of this compound in synthetic organic chemistry (Thompson & Chen, 2009).
Mechanism of Action
Target of Action
Oxazol-5-amine, like other oxazole derivatives, is known to interact with a wide spectrum of receptors and enzymes in biological systems . These interactions are facilitated by various non-covalent interactions, making oxazole-based molecules significant heterocyclic nuclei . .
Mode of Action
Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, oxazole derivatives are known to impact a variety of biological activities. This suggests that they may affect multiple biochemical pathways. For instance, some oxazole derivatives have been found to up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Pharmacokinetics
One study suggests that the bioavailability, pharmacokinetics, and absorption of a similar compound should be studied further to provide information for its future efficacy improvement .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
Safety and Hazards
Future Directions
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .
properties
IUPAC Name |
1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAMOBHNFDQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611405 | |
| Record name | 1,3-Oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97958-46-8 | |
| Record name | 1,3-Oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)
![(1R,3R,5R,7R,9R,10S,12R,14R)-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane](/img/structure/B1259284.png)



![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)
![(2Z,5Z)-2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B1259289.png)





![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1259297.png)